2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid
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Overview
Description
“2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid” is a compound with the CAS Number: 2418670-07-0 . It has a molecular weight of 258.16 . The IUPAC name for this compound is 2-(5-(trifluoromethyl)-2H-tetrazol-2-yl)benzoic acid . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Tetrazoles, such as “2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid”, are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . Different methods have been used for the synthesis of tetrazoles using different reaction conditions .Molecular Structure Analysis
The tetrazole ring in “2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid” contains the maximum number of nitrogen atoms, which is why tetrazoles exhibit extreme values of acidity, basicity, and complex formation constants . They have specific thermochemical properties and exhibit multiple reactivity .Chemical Reactions Analysis
Tetrazoles are resistant to biological degradation, making it possible to use them as isosteric substituents of various functional groups in the development of biologically active substances . They have been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety .Physical And Chemical Properties Analysis
“2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid” is a powder that is stored at room temperature . It has a molecular weight of 258.16 . The compound’s InChI Code is 1S/C9H5F3N4O2/c10-9(11,12)8-13-15-16(14-8)6-4-2-1-3-5(6)7(17)18/h1-4H,(H,17,18) .Scientific Research Applications
- AT25176 has been investigated for its potential as an anticancer agent. In vitro cytotoxicity studies against the A549 human lung cancer cell line revealed promising results . Notably, compounds 6c and 6b demonstrated significant cytotoxic effects, with IC50 values close to that of the standard drug doxorubicin .
- Tetrazoles, including AT25176, can serve as carboxylic acid isosteres. Researchers have explored their chemistry and biological applications . The tetrazole moiety can mimic carboxylic acids in drug design, offering advantages such as metabolic stability and improved pharmacokinetics.
- AT25176 can participate in click chemistry reactions. For instance, it can be transformed into ethyl 2-(3-(1-phenyl-1H-tetrazol-5-yl)-1H-indol-1-yl)acetate . Click reactions are valuable for drug discovery and bioconjugation.
Anticancer Research
Carboxylic Acid Isostere
Click Chemistry
Mechanism of Action
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . This suggests that “2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid” and other tetrazoles could continue to play a significant role in the development of new drugs and biologically active substances in the future .
properties
IUPAC Name |
2-[5-(trifluoromethyl)tetrazol-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N4O2/c10-9(11,12)8-13-15-16(14-8)6-4-2-1-3-5(6)7(17)18/h1-4H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAVSLPETLBMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2N=C(N=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid |
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